

Physical and chemical properties of 3,5-Dimethyl-4-iodopyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethyl-4-iodopyrazole

Cat. No.: B181040

[Get Quote](#)

An In-depth Technical Guide to **3,5-Dimethyl-4-iodopyrazole**: A Core Scaffold for Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of synthetic accessibility, structural rigidity, and the ability to be decorated with various functional groups to modulate biological activity. The pyrazole ring system is a prominent member of this class, and its iodinated derivatives, particularly **3,5-Dimethyl-4-iodopyrazole**, represent a critical and versatile building block for drug discovery professionals. [1] The strategic placement of an iodine atom at the 4-position transforms the simple pyrazole core into a powerful intermediate, unlocking a vast chemical space for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and applications of **3,5-Dimethyl-4-iodopyrazole**, tailored for researchers and scientists in the field of drug development.

Core Physicochemical and Structural Properties

3,5-Dimethyl-4-iodopyrazole is a solid, crystalline compound at room temperature.[3] Its core structure consists of a five-membered pyrazole ring with methyl groups at positions 3 and 5,

and an iodine atom at position 4. This substitution pattern significantly influences the electronic properties of the ring and provides a key reactive site for further chemical modification.

Table 1: Physicochemical Properties of **3,5-Dimethyl-4-iodopyrazole**

Property	Value	Reference(s)
CAS Number	2033-45-6	
Molecular Formula	C ₅ H ₇ IN ₂	[3]
Molecular Weight	222.03 g/mol	[3]
Appearance	Pale white to light white crystal powder	[3][4]
Melting Point	136-140 °C	[5]
Boiling Point	203.2 °C at 760 mmHg (Predicted: 297.3 °C)	[3][5]
Density	1.9 ± 0.1 g/cm ³	[3]
Vapor Pressure	0.00241 mmHg at 25°C	[3]
pKa	14.11 ± 0.50 (Predicted)	[4]
InChI Key	MZZXIXHKDJNBJQ- UHFFFAOYSA-N	

Spectroscopic Profile

Characterization of **3,5-Dimethyl-4-iodopyrazole** is routinely achieved through standard spectroscopic methods. The data below provides a reference for its identification.

- ¹³C NMR: The carbon spectrum provides distinct signals for the methyl groups and the pyrazole ring carbons. Published data for similar 4-iodopyrazole structures in DMSO solvent show characteristic shifts.[6]
- ¹H NMR: The proton NMR spectrum is relatively simple, characterized by the signals for the two methyl groups and the N-H proton of the pyrazole ring.

- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M^+) corresponding to its molecular weight. For example, LC-MS analysis shows an $[M+H]^+$ peak at m/z 223.[\[7\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum, typically run as a KBr disc, will display characteristic stretches for N-H and C-H bonds, as well as fingerprint region absorptions unique to the substituted pyrazole ring.[\[8\]](#)
- UV Spectroscopy: The maximum UV absorbance (λ_{max}) has been reported at 223 nm in ethanol.[\[4\]](#)[\[7\]](#)

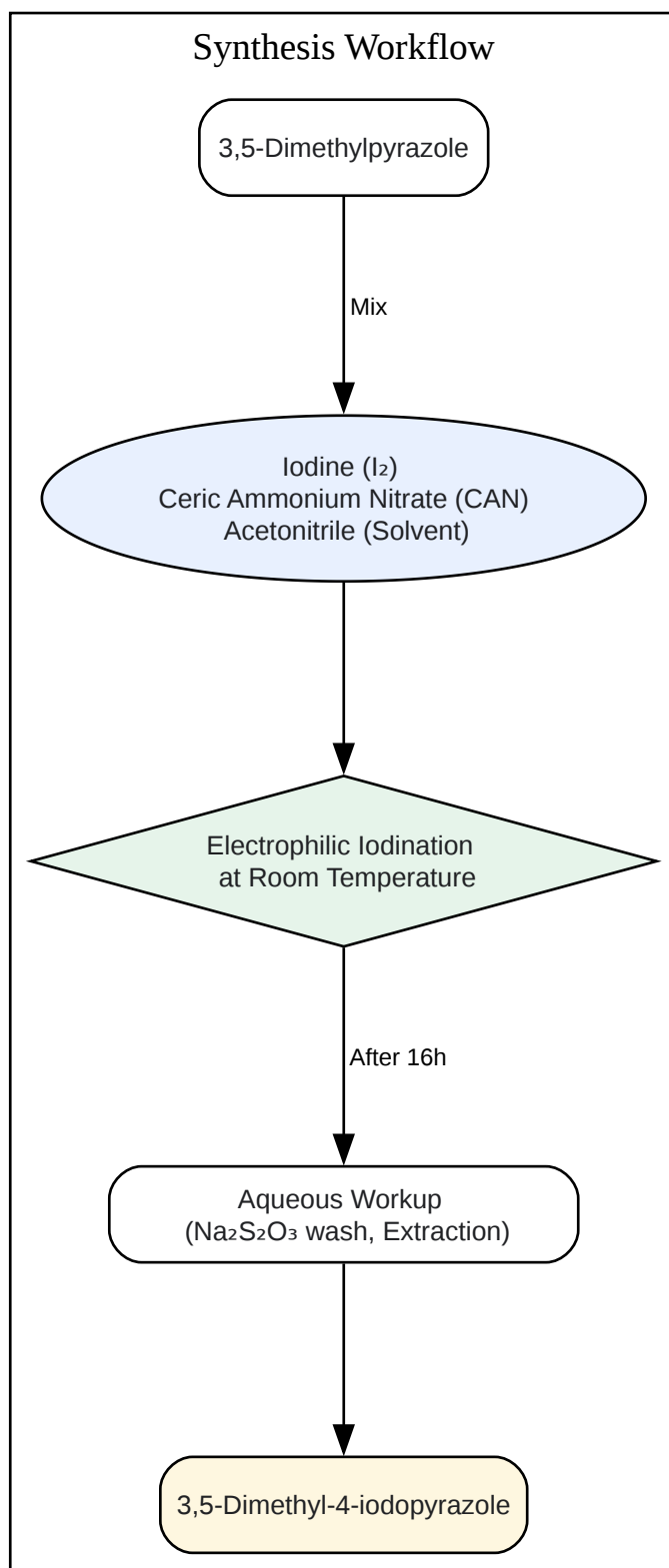
Synthesis and Reactivity: A Gateway to Molecular Diversity

The true value of **3,5-Dimethyl-4-iodopyrazole** lies in its role as a synthetic intermediate. Its preparation is straightforward, and the resulting carbon-iodine bond is a versatile handle for a multitude of chemical transformations.[\[1\]](#)[\[9\]](#)

Regioselective Synthesis

The direct iodination of the electron-rich 3,5-dimethylpyrazole core is the most common route to this compound. The key to a successful synthesis is achieving high regioselectivity for the C-4 position. The presence of electron-donating methyl groups at the C-3 and C-5 positions activates the pyrazole ring towards electrophilic substitution, preferentially at C-4.[\[9\]](#)[\[10\]](#)

Several methods exist, with a common and efficient approach being the use of elemental iodine (I_2) in the presence of an oxidant.[\[11\]](#)[\[12\]](#) Ceric Ammonium Nitrate (CAN) is a frequently used oxidant that facilitates the in situ generation of the electrophilic iodine species required for the reaction.[\[1\]](#)[\[7\]](#)



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3,5-Dimethyl-4-iodopyrazole**.

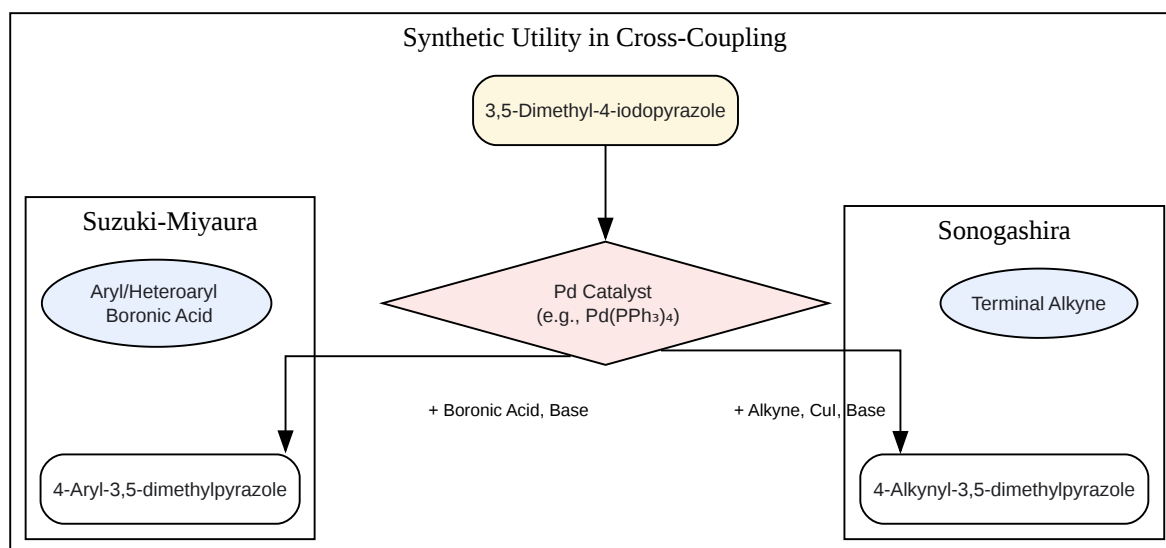
Experimental Protocol: CAN-Mediated Iodination of 3,5-Dimethylpyrazole[7]

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole (0.5 g, 5.2 mmol) in 70 mL of acetonitrile (CH_3CN).
- **Reagent Addition:** To the stirred solution, add elemental iodine (I_2 , 0.79 g, 3.1 mmol) and ceric ammonium nitrate (CAN, 1.71 g, 3.1 mmol).
- **Reaction:** Stir the reaction mixture at room temperature for approximately 16 hours. Monitor the reaction completion via TLC or LC-MS.
- **Workup:** Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution to quench excess iodine, followed by a saturated brine solution.
- **Isolation:** Separate the organic phase, dry it over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under vacuum to yield the crude 4-iodo-3,5-dimethyl-1H-pyrazole.[7] The product can be used in subsequent steps without further purification or can be purified by recrystallization or column chromatography if necessary.[7]

Reactivity and Synthetic Utility

The C-I bond at the 4-position is the molecule's primary center of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.[1] This capability allows for the straightforward introduction of a wide array of substituents, including aryl, heteroaryl, and alkynyl groups, which is a cornerstone of modern medicinal chemistry library synthesis.

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters to form new C-C bonds.
- **Sonogashira Coupling:** Reaction with terminal alkynes to introduce alkynyl moieties.[11]
- **Other Reactions:** The iodine can also be displaced in other transformations, such as nitration, where the iodo-group is replaced by a nitro-group.[13]



[Click to download full resolution via product page](#)

Caption: Role of 4-iodopyrazole as a key cross-coupling intermediate.

General Protocol: Suzuki-Miyaura Cross-Coupling^[1]

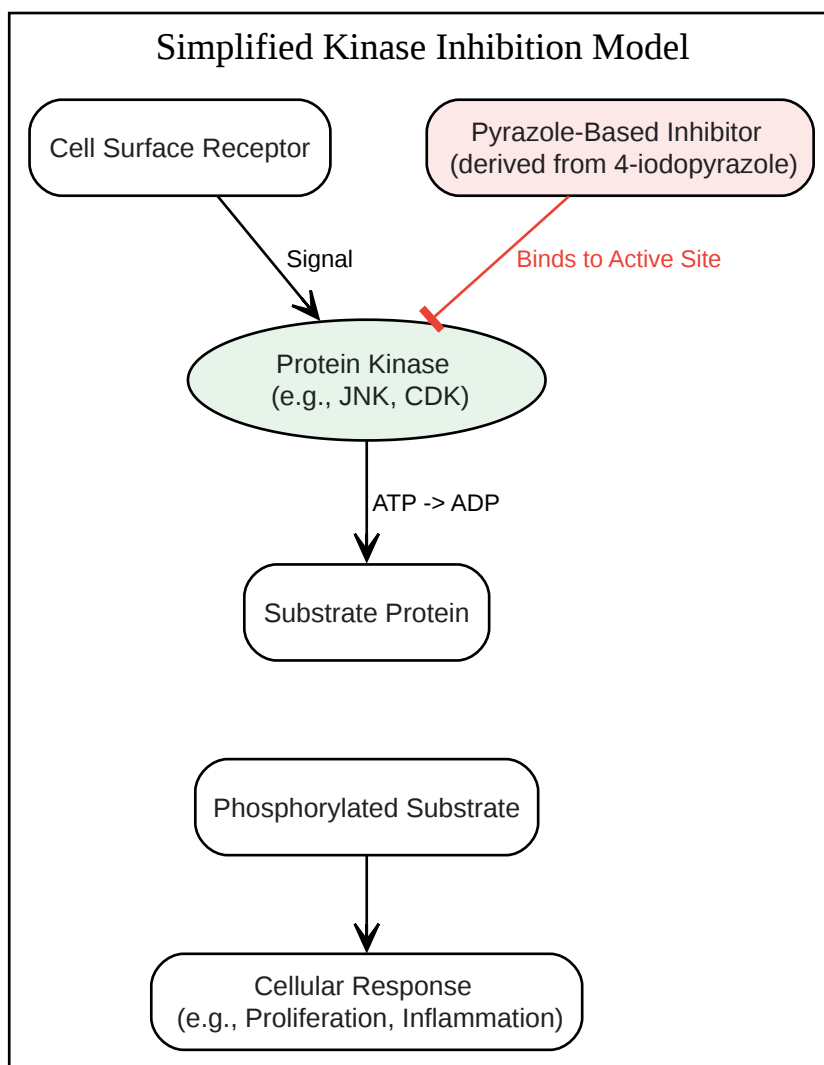
- **Inert Atmosphere:** In a Schlenk tube, combine the 4-iodo-3,5-dimethylpyrazole (1.0 equiv.), the desired aryl boronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and a suitable base such as sodium carbonate (2.5 equiv.).
- **Solvent:** Add a degassed solvent mixture, typically a 4:1 ratio of 1,4-dioxane and water.
- **Reaction:** Heat the reaction mixture under an inert atmosphere (e.g., argon) at 90 °C for 6-12 hours, monitoring by TLC or LC-MS.
- **Workup:** After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry, concentrate, and purify the residue by column chromatography to isolate the 4-aryl-3,5-dimethylpyrazole product.

Applications in Drug Discovery: Targeting Kinase Pathways

Pyrazole derivatives are widely recognized for their ability to act as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes often implicated in diseases like cancer and inflammation.^{[1][2]} The synthetic versatility of **3,5-Dimethyl-4-iodopyrazole** allows for the systematic exploration of the chemical space around the pyrazole core, facilitating the optimization of inhibitor potency and selectivity in structure-activity relationship (SAR) studies.^{[14][15]}

This scaffold has been instrumental in the development of inhibitors for various kinase targets, including:

- Janus Kinases (JAKs)
- c-Met
- Cyclin-Dependent Kinases (CDKs)
- Fibroblast Growth Factor Receptors (FGFRs)^[2]



[Click to download full resolution via product page](#)

Caption: Inhibition of a generic kinase pathway by a pyrazole derivative.

Safety and Handling

As with any laboratory chemical, proper handling of **3,5-Dimethyl-4-iodopyrazole** is essential. It is classified as an irritant and poses a risk of serious eye damage.[3]

- Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
- Precautionary Measures:

- Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area.[3]
- Response:
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]
 - IF ON SKIN: Wash with plenty of water.[3]
 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and stored in a locked-up, dry, and cool location.[3]
- Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[3]

Conclusion

3,5-Dimethyl-4-iodopyrazole is far more than a simple chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its robust and scalable synthesis, coupled with the exceptional versatility of the C-I bond for cross-coupling reactions, establishes it as a premier starting material for generating diverse libraries of complex molecules. For researchers and scientists dedicated to the discovery of novel therapeutics, particularly in the realm of kinase inhibition, a thorough understanding of the properties and reactivity of this core scaffold is indispensable.

References

- Vertex AI Search. (n.d.). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate.
- Vertex AI Search. (n.d.). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate.
- ECHEMI. (n.d.). Buy **3,5-dimethyl-4-iodopyrazole** from Conier Chem&Pharma Limited.
- BenchChem. (n.d.). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.

- RSC Publishing. (n.d.). Exercise in 1-aryl-3-CF₃-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- ChemicalBook. (n.d.). **3,5-Dimethyl-4-iodopyrazole** CAS#: 2033-45-6.
- ChemicalBook. (n.d.). **3,5-Dimethyl-4-iodopyrazole** | 2033-45-6.
- Sigma-Aldrich. (n.d.). 3,5-Dimethyl-4-iodo-1H-pyrazole 97 2033-45-6.
- ResearchGate. (n.d.). Effect of acid on iodination of 3,5-dimethylpyrazole using HIO₄.
- PMC - NIH. (n.d.). Exercise in 1-aryl-3-CF₃-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- BenchChem. (n.d.). The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide.
- SpectraBase. (n.d.). 4-Iodo-3,5-dimethylpyrazole - Optional[¹³C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 4-Iodo-3,5-dimethylpyrazole - Optional[FTIR] - Spectrum.
- BenchChem. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6.
- ResearchGate. (n.d.). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.
- PubMed. (n.d.). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.
- ChemBK. (n.d.). **3,5-Dimethyl-4-iodopyrazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. 3,5-Dimethyl-4-iodopyrazole CAS#: 2033-45-6 [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 3,5-Dimethyl-4-iodopyrazole | 2033-45-6 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]

- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Exercise in 1-aryl-3-CF₃-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3,5-Dimethyl-4-iodopyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181040#physical-and-chemical-properties-of-3-5-dimethyl-4-iodopyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com